5-(5-methylthiophen-2-yl)-N-[(Z)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(5-methylthiophen-2-yl)-N-[(Z)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiophene ring, a pyrazole ring, and a pyridine ring, which are all fused together in a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methylthiophen-2-yl)-N-[(Z)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to form the pyrazole core.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via a condensation reaction between a pyridine aldehyde and an amine.
Final Assembly: The final step involves the condensation of the pyridine derivative with the pyrazole-thiophene intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-methylthiophen-2-yl)-N-[(Z)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-methylthiophen-2-yl)-N-[(Z)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: Its heterocyclic structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 5-(5-methylthiophen-2-yl)-N-[(Z)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic rings allow it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone.
Pyridine Derivatives: Compounds such as 4-aminopyridine and 2,6-lutidine.
Uniqueness
What sets 5-(5-methylthiophen-2-yl)-N-[(Z)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide apart is its unique combination of three different heterocyclic rings, which provides a distinct set of chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H13N5OS |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-(5-methylthiophen-2-yl)-N-[(Z)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H13N5OS/c1-10-2-3-14(22-10)12-8-13(19-18-12)15(21)20-17-9-11-4-6-16-7-5-11/h2-9H,1H3,(H,18,19)(H,20,21)/b17-9- |
InChI Key |
WZHSVZHJUQZGTC-MFOYZWKCSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C\C3=CC=NC=C3 |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=NC=C3 |
Origin of Product |
United States |
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